molecular formula C15H19ClN2O3 B2374819 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide CAS No. 2411200-77-4

2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide

Cat. No. B2374819
CAS RN: 2411200-77-4
M. Wt: 310.78
InChI Key: MGWVOUXWTOKPFK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H19ClN2O3 . The InChI string is InChI=1S/C15H19ClN2O3/c1-20-11-7-13-12(14(8-11)21-2)6-10(18-13)4-3-5-17-15(19)9-16/h6-8,18H,3-5,9H2,1-2H3,(H,17,19) .

properties

IUPAC Name

2-chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-20-11-7-13-12(14(8-11)21-2)6-10(18-13)4-3-5-17-15(19)9-16/h6-8,18H,3-5,9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWVOUXWTOKPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)CCCNC(=O)CCl)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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